(1-((5-Chlorothiophen-2-yl)sulfonyl)piperidin-2-yl)(morpholino)methanone

Catalog No.
S3258323
CAS No.
1097625-37-0
M.F
C14H19ClN2O4S2
M. Wt
378.89
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(1-((5-Chlorothiophen-2-yl)sulfonyl)piperidin-2-yl...

CAS Number

1097625-37-0

Product Name

(1-((5-Chlorothiophen-2-yl)sulfonyl)piperidin-2-yl)(morpholino)methanone

IUPAC Name

[1-(5-chlorothiophen-2-yl)sulfonylpiperidin-2-yl]-morpholin-4-ylmethanone

Molecular Formula

C14H19ClN2O4S2

Molecular Weight

378.89

InChI

InChI=1S/C14H19ClN2O4S2/c15-12-4-5-13(22-12)23(19,20)17-6-2-1-3-11(17)14(18)16-7-9-21-10-8-16/h4-5,11H,1-3,6-10H2

InChI Key

FHEVTSLJGCUOPK-UHFFFAOYSA-N

SMILES

C1CCN(C(C1)C(=O)N2CCOCC2)S(=O)(=O)C3=CC=C(S3)Cl

solubility

not available

The compound (1-((5-Chlorothiophen-2-yl)sulfonyl)piperidin-2-yl)(morpholino)methanone is a complex organic molecule characterized by its unique structure, which includes a piperidine ring, a morpholine moiety, and a chlorothiophene sulfonyl group. Its molecular formula is C20H24ClN3O3SC_{20}H_{24}ClN_{3}O_{3}S with a molecular weight of approximately 454.0 g/mol. The presence of the chlorothiophenyl and sulfonyl groups suggests potential applications in medicinal chemistry, particularly in the development of pharmaceuticals targeting various biological pathways.

Typical for similar organic structures:

  • Substitution Reactions: The chlorinated thiophene moiety can undergo nucleophilic substitution, allowing for modifications that could enhance biological activity.
  • Oxidation and Reduction: The sulfonyl group may be oxidized or reduced under specific conditions, potentially altering the compound's reactivity and properties.
  • Formation of Derivatives: By modifying the piperidine or morpholine components, various derivatives can be synthesized, which may exhibit different pharmacological profiles.

Research into similar compounds indicates that those containing piperidine and thiophene moieties often exhibit significant biological activities, including:

  • Antimicrobial Properties: Compounds with sulfonyl groups have shown antibacterial and antifungal activities.
  • Anticancer Effects: Some derivatives are being investigated for their potential in cancer chemotherapy due to their ability to inhibit specific enzymes involved in tumor growth.
  • Neurological Effects: Given the presence of the morpholine structure, this compound may also interact with neurotransmitter systems, suggesting potential applications in treating neurological disorders.

The synthesis of (1-((5-Chlorothiophen-2-yl)sulfonyl)piperidin-2-yl)(morpholino)methanone typically involves several steps:

  • Formation of the Thiophene Ring: Starting from a suitable precursor, the chlorothiophene ring is synthesized through electrophilic aromatic substitution.
  • Piperidine and Morpholine Incorporation: The piperidine ring is introduced via reductive amination or similar methods. The morpholine component can be added through nucleophilic substitution reactions.
  • Final Coupling Reaction: The final product is obtained by coupling the piperidine and morpholine moieties with the thiophene sulfonyl group, often requiring specific catalysts and reaction conditions to optimize yield and purity.

This compound has potential applications in various fields:

  • Pharmaceutical Development: Its unique structure makes it a candidate for drug development targeting infections or cancer.
  • Chemical Biology Research: It can serve as a tool compound for studying biological pathways involving sulfonamide or thiophene derivatives.
  • Material Science: The unique properties of thiophene derivatives may lend themselves to applications in organic electronics or sensors.

Interaction studies are crucial for understanding how this compound behaves in biological systems:

  • Enzyme Inhibition Studies: Investigating its ability to inhibit specific enzymes can reveal its potential as a therapeutic agent.
  • Receptor Binding Assays: Evaluating its affinity for various receptors can help elucidate its mechanism of action and therapeutic potential.

Several compounds share structural similarities with (1-((5-Chlorothiophen-2-yl)sulfonyl)piperidin-2-yl)(morpholino)methanone. Here are a few notable examples:

Compound NameMolecular FormulaKey Features
(5-Bromothiophen-2-yl)(4-(pyridin-2-ylthio)methyl)piperidin-1-yl)methanoneC16H17BrN2OSC_{16}H_{17}BrN_{2}OSContains bromine instead of chlorine; potential variations in biological activity due to halogen substitution.
(5-Methylthiophen-2-yl)(4-(pyridin-2-ylthio)methyl)piperidin-1-yl)methanoneC16H17N2OSC_{16}H_{17}N_{2}OSMethyl group may influence solubility and pharmacokinetics.
(1-(5-Chlorothiophen-2-yl)sulfonyl)piperidin-1-yl)methanoneC15H21ClN2O3SC_{15}H_{21}ClN_{2}O_{3}SSimilar sulfonamide structure but lacks morpholine; may have different receptor interactions.

Uniqueness

The uniqueness of (1-((5-Chlorothiophen-2-yl)sulfonyl)piperidin-2-yl)(morpholino)methanone lies in its specific combination of functional groups that could confer distinct biological activities compared to its analogs. The presence of both piperidine and morpholine rings allows for diverse interactions within biological systems, potentially leading to novel therapeutic applications not found in simpler analogs.

XLogP3

2.1

Dates

Last modified: 08-19-2023

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